4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide
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Overview
Description
4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a quinoxalinyl group, and a benzene sulfonamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with a quinoxaline derivative, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzoic acid
- **4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzaldehyde
Uniqueness
4-{[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide is unique due to its combination of a bromophenyl group, a quinoxalinyl group, and a benzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonamide group can enhance the compound’s solubility and its ability to interact with biological targets.
Properties
Molecular Formula |
C23H17BrN4O3S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H17BrN4O3S/c24-17-7-5-16(6-8-17)22(29)13-14-25-18-9-11-19(12-10-18)32(30,31)28-23-15-26-20-3-1-2-4-21(20)27-23/h1-15,25H,(H,27,28)/b14-13+ |
InChI Key |
LPUIOETWUZRZRA-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N/C=C/C(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC=CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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